
3-Hydroxy-2-isopropoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, featuring a hydroxy group and an isopropoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the isopropoxy group.
Industrial Production Methods
Industrial production of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-isopropoxybenzaldehyde.
Reduction: Formation of 3-hydroxy-2-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE involves its interaction with specific molecular targets. The hydroxy and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The nitrile group can also undergo metabolic transformations, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.
2-Hydroxybenzonitrile: The hydroxy group is positioned differently, affecting its reactivity.
4-Hydroxybenzonitrile: The hydroxy group is in the para position, altering its chemical properties.
Uniqueness
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE is unique due to the presence of both hydroxy and isopropoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-hydroxy-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3 |
Clé InChI |
XUUHHAQMHLGPDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






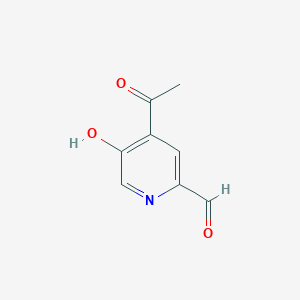
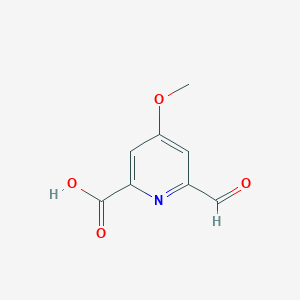



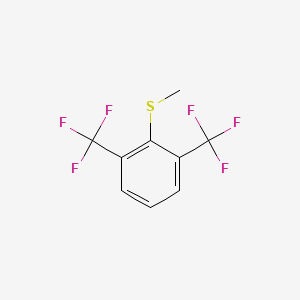
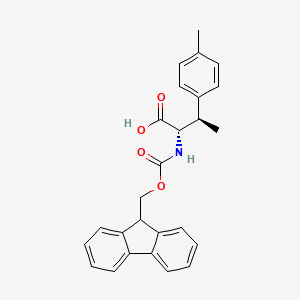
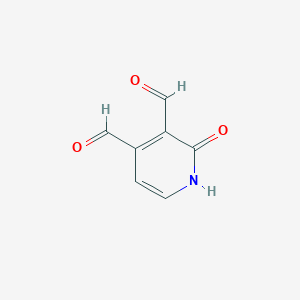

![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
